molecular formula C8H13NO2 B12995138 Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate

Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate

Cat. No.: B12995138
M. Wt: 155.19 g/mol
InChI Key: XTBGBWIXPFIGSG-UHFFFAOYSA-N
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Description

Methyl 2-(3-azabicyclo[310]hexan-6-yl)acetate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru(II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route involving Ru(II) catalysis and intramolecular cyclopropanation is scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit viral proteases, thereby preventing the replication of viruses. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and interactions in biological systems. This makes it particularly valuable in the synthesis of specific pharmaceuticals where this functional group is necessary for activity.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)2-5-6-3-9-4-7(5)6/h5-7,9H,2-4H2,1H3

InChI Key

XTBGBWIXPFIGSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C2C1CNC2

Origin of Product

United States

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